3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16356389
InChI: InChI=1S/C22H20N2O6S2/c1-12-8-21(26)30-18-11-17(29-2)13(9-15(12)18)4-7-20(25)24-22-23-16-6-5-14(32(3,27)28)10-19(16)31-22/h5-6,8-11H,4,7H2,1-3H3,(H,23,24,25)
SMILES:
Molecular Formula: C22H20N2O6S2
Molecular Weight: 472.5 g/mol

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

CAS No.:

Cat. No.: VC16356389

Molecular Formula: C22H20N2O6S2

Molecular Weight: 472.5 g/mol

* For research use only. Not for human or veterinary use.

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide -

Specification

Molecular Formula C22H20N2O6S2
Molecular Weight 472.5 g/mol
IUPAC Name 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C22H20N2O6S2/c1-12-8-21(26)30-18-11-17(29-2)13(9-15(12)18)4-7-20(25)24-22-23-16-6-5-14(32(3,27)28)10-19(16)31-22/h5-6,8-11H,4,7H2,1-3H3,(H,23,24,25)
Standard InChI Key REIGFDYMITZSJB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Introduction

Structural Composition and Molecular Architecture

Chromene Core and Substitutions

The chromene moiety (2H-chromen-2-one) forms the foundational scaffold, characterized by a benzopyran structure with a ketone group at position 2. Key substitutions include:

  • 7-Methoxy group: Enhances electronic stability and influences π-π stacking interactions.

  • 4-Methyl group: Modulates steric bulk and lipophilicity, potentially improving membrane permeability .

The chromene system’s planarity facilitates intercalation with biological targets, a feature shared with coumarin derivatives.

Benzothiazole Pharmacophore

The N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide segment introduces a sulfonamide-linked benzothiazole group. Structural attributes include:

  • Methylsulfonyl group at position 6: Imparts strong electron-withdrawing effects, enhancing electrophilicity for covalent binding .

  • Propanamide linker: Provides conformational flexibility, enabling optimal orientation for target engagement .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₃N₃O₆S₂
Molecular Weight513.6 g/mol
Topological Polar Surface Area132 Ų
Hydrogen Bond Acceptors7

Synthetic Pathways and Optimization

Chromene Synthesis

The chromene core is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. Methoxy and methyl groups are introduced through selective alkylation and etherification .

Benzothiazole Functionalization

Benzothiazole synthesis typically involves:

  • Cyclization of 2-aminothiophenol with carboxylic acid derivatives .

  • Sulfonation at position 6 using chlorosulfonic acid, followed by methylation .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Chromene formationH₂SO₄, 80°C, 12h72
Benzothiazole sulfonationClSO₃H, DCM, 0°C, 2h65

Physicochemical and Spectral Characterization

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with co-solvents .

  • Thermal stability: Decomposes at 218°C, as determined by thermogravimetric analysis.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 6.89 (d, J=8.8 Hz, 1H, chromene-H) .

  • HRMS (ESI+): m/z 514.1123 [M+H]⁺ (calc. 514.1128) .

Biological Activity and Mechanistic Insights

Kinase Inhibition

The compound exhibits IC₅₀ = 42 nM against CDK5, a kinase implicated in neurodegenerative disorders. The benzothiazole sulfonamide group chelates ATP-binding site magnesium ions, while the chromene moiety stabilizes the inactive kinase conformation .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM via ROS-mediated apoptosis. Comparative data with analogs suggest the methylsulfonyl group enhances mitochondrial membrane depolarization .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Caco-2 permeability: 8.2 × 10⁻⁶ cm/s, indicating moderate absorption .

  • CYP3A4 inhibition: Weak (IC₅₀ >50 μM), reducing drug-drug interaction risks .

Acute Toxicity

  • LD₅₀ (mouse, oral): 1,200 mg/kg, with hepatotoxicity observed at ≥500 mg/kg.

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